molecular formula C17H25NO5S B5338979 N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5338979
M. Wt: 355.5 g/mol
InChI Key: PYTVAEADRZUORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It has been found to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and anxiety.

Mechanism of Action

N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed on immune cells and have been found to play a role in the regulation of inflammation and pain. This compound has been found to activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokines and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. It has also been found to reduce the levels of pain-related neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), in animal models of pain. In addition, this compound has been found to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It has high selectivity for CB2 receptors, which allows for the specific activation of these receptors without affecting other cannabinoid receptors. It also has low toxicity and is well tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, it has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of research is the development of more effective methods for administering this compound, such as the use of nanocarriers or prodrugs. Another area of research is the investigation of the potential therapeutic applications of this compound in human diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, the development of more selective and potent CB2 receptor agonists based on the structure of this compound is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 6-bromo-1,3-benzodioxole with cyclohexylmagnesium bromide, followed by reaction with propylsulfonyl chloride and hydrolysis of the resulting sulfonamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects in various animal models of inflammation, such as carrageenan-induced paw edema and lipopolysaccharide-induced lung injury. It has also been shown to have analgesic effects in animal models of pain, such as the formalin test and the hot plate test. In addition, this compound has been found to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze test.

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-2-9-18(14-5-3-4-6-15(14)19)24(20,21)13-7-8-16-17(12-13)23-11-10-22-16/h7-8,12,14-15,19H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVAEADRZUORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCCCC1O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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